molecular formula C16H11ClF2N2 B12842299 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole

1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole

Cat. No.: B12842299
M. Wt: 304.72 g/mol
InChI Key: FRLBQOCUGYFMBH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole typically involves the reaction of 4-chlorobenzaldehyde with 2,6-difluoro-4-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst
  • Temperature: 60-80°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

  • High-pressure reactors
  • Automated synthesis systems
  • Purification through crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the imidazole ring using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using reagents like sodium iodide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, 25-50°C

    Reduction: Lithium aluminum hydride, ether, 0-25°C

    Substitution: Sodium iodide, acetone, reflux

Major Products Formed

    Oxidation: Formation of imidazole oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of halogen-substituted imidazoles

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(2,6-difluorophenyl)-1H-imidazole
  • 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-2H-imidazole

Uniqueness

1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H11ClF2N2

Molecular Weight

304.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)imidazole

InChI

InChI=1S/C16H11ClF2N2/c1-10-6-13(18)16(14(19)7-10)15-8-20-9-21(15)12-4-2-11(17)3-5-12/h2-9H,1H3

InChI Key

FRLBQOCUGYFMBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C2=CN=CN2C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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